O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside
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Overview
Description
Preparation Methods
The synthesis of O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside involves the protection of the hydroxyl groups of mannofuranoside with isopropylidene groups, followed by the butanoylation of the remaining hydroxyl group. The reaction conditions typically involve the use of acid catalysts and anhydrous solvents to ensure the selective protection and acylation of the hydroxyl groups
Chemical Reactions Analysis
O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the butanoyl group to a primary alcohol.
Substitution: The butanoyl group can be substituted with other acyl groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acylating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside is widely used in scientific research, particularly in the field of proteomics. It serves as a carbohydrate probe to study protein-carbohydrate interactions, which are crucial in various biological processes . Additionally, it is used in the synthesis of more complex carbohydrate structures and as a building block in the development of glycomimetics for therapeutic applications .
Mechanism of Action
The mechanism of action of O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside involves its interaction with specific proteins and enzymes that recognize carbohydrate structures. These interactions can modulate the activity of these proteins, influencing various cellular pathways and processes . The molecular targets include lectins and glycosyltransferases, which play key roles in cell signaling and metabolism .
Comparison with Similar Compounds
Similar compounds to O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside include other protected mannofuranosides and carbohydrate derivatives used in proteomics research. These compounds share similar structural features but differ in the protecting groups and acyl substituents used. For example:
O-n-Acetyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside: Uses acetyl instead of butanoyl group.
O-n-Benzoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside: Uses benzoyl group for protection.
The uniqueness of this compound lies in its specific butanoyl group, which can influence its reactivity and interactions with proteins compared to other acyl-protected mannofuranosides .
Properties
Molecular Formula |
C16H26O7 |
---|---|
Molecular Weight |
330.37 g/mol |
IUPAC Name |
[(3aS,4R,6R,6aS)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] butanoate |
InChI |
InChI=1S/C16H26O7/c1-6-7-10(17)19-14-13-12(22-16(4,5)23-13)11(20-14)9-8-18-15(2,3)21-9/h9,11-14H,6-8H2,1-5H3/t9?,11-,12+,13+,14+/m1/s1 |
InChI Key |
INMKUQZPEKWDFA-OSXRZMLASA-N |
Isomeric SMILES |
CCCC(=O)O[C@@H]1[C@@H]2[C@H]([C@H](O1)C3COC(O3)(C)C)OC(O2)(C)C |
Canonical SMILES |
CCCC(=O)OC1C2C(C(O1)C3COC(O3)(C)C)OC(O2)(C)C |
Origin of Product |
United States |
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